REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][SH:4].[CH3:5][C:6]([CH:8]([CH3:10])[CH3:9])=O.C1C=CC=CC=1>O>[CH:8]([C:6]1([CH3:5])[NH:1][CH2:2][CH2:3][S:4]1)([CH3:10])[CH3:9]
|
Name
|
|
Quantity
|
15.43 g
|
Type
|
reactant
|
Smiles
|
NCCS
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated on a rotary evaporator
|
Type
|
FILTRATION
|
Details
|
filtered over 25 g of neutral aluminium oxide (activity I)
|
Type
|
CUSTOM
|
Details
|
The aluminium oxide was then flushed with ether
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was again concentrated
|
Type
|
DISTILLATION
|
Details
|
subsequently distilled under a high vacuum through a Widmer column
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1(SCCN1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.51 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |